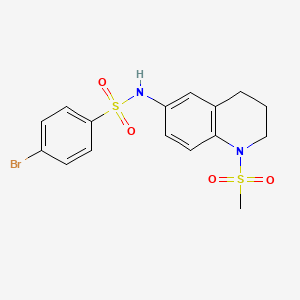

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a methanesulfonyl-substituted tetrahydroquinoline scaffold. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name |

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S2/c1-24(20,21)19-10-2-3-12-11-14(6-9-16(12)19)18-25(22,23)15-7-4-13(17)5-8-15/h4-9,11,18H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNWVRUCVNQWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

Sulfonamide formation: The final step involves the reaction of the brominated intermediate with a sulfonamide reagent to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and reduction: The methanesulfonyl group can be oxidized to a sulfone or reduced to a sulfide using suitable reagents.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has shown promise as a building block for synthesizing potential drug candidates targeting various diseases:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Research indicates that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. In vitro studies have shown that these compounds can activate caspases and modulate Bcl-2 family proteins, leading to decreased viability in breast cancer and leukemia cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |

| Study B | HL-60 (leukemia) | 10 | Bcl-2 modulation |

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its unique structural characteristics. It can be utilized in the development of more complex organic molecules through various synthetic routes:

- Building Block for Complex Molecules : The sulfonamide group allows for further modifications, making it suitable for creating derivatives with tailored properties for specific applications.

- Synthetic Methodologies : Common synthetic routes involve multi-step processes starting from commercially available precursors. Techniques such as cyclization reactions under acidic conditions are often employed to introduce the tetrahydroquinoline moiety.

Material Science

In material science, this compound can be explored for developing novel materials with specific electronic or optical properties:

- Electronic Properties : The compound's unique structure may impart distinct electronic characteristics that could be harnessed in electronic devices or sensors.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives exhibited potent activity against resistant bacterial strains. The study emphasized the importance of structural modifications on antimicrobial efficacy.

- Cancer Research : A comprehensive study analyzed the effects of tetrahydroquinoline derivatives on various cancer cell lines. Results indicated significant apoptosis induction via specific signaling pathways, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide (BE18210)

Key Differences :

- Substituent on Tetrahydroquinoline: The target compound has a methanesulfonyl group (-SO₂CH₃), whereas BE18210 (CAS 953938-62-0) features a propanoyl group (-COCH₂CH₃) .

- Propanoyl, a carbonyl-containing group, may participate in hydrogen bonding but is less electron-withdrawing.

- Molecular Weight : The target compound (C₁₆H₁₈BrN₃O₄S₂) has a molecular weight of 468.36 g/mol, while BE18210 (C₁₈H₁₉BrN₂O₃S) weighs 423.32 g/mol, reflecting differences in substituent complexity .

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₁₈BrN₃O₄S₂ | 468.36 | Bromobenzene, Methanesulfonyl |

| BE18210 | C₁₈H₁₉BrN₂O₃S | 423.32 | Bromobenzene, Propanoyl |

Comparison with 4-Amino-N-(1H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide (D8)

Key Differences :

- In contrast, the target compound has a bromine atom and a methanesulfonyl-tetrahydroquinoline group .

- Applications : D8’s tetrazole moiety is associated with enhanced solubility and metabolic stability, whereas the bromine in the target compound may improve target affinity in hydrophobic binding pockets .

Biological Activity

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, which contribute to its pharmacological properties.

The molecular formula of the compound is , with a molecular weight of 409.3 g/mol. The structure includes several functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 409.3 g/mol |

| Molecular Formula | C17H17BrN2O3S |

| LogP | 3.3004 |

| Polar Surface Area | 54.246 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group acts as an electron-withdrawing entity, enhancing the compound's reactivity. The bromine atom can participate in halogen bonding, which may influence binding affinity to biological targets such as enzymes and receptors . The tetrahydroquinoline structure is known for its versatility in interacting with various biological systems.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its sulfonamide component which is known for antibacterial properties.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections; however, specific mechanisms and effectiveness require further investigation .

- Cytotoxicity Studies : In vitro studies have indicated low cytotoxicity at therapeutic doses, making it a candidate for further development in drug design .

Study on Antimicrobial Efficacy

A study published in ScienceDirect demonstrated the antimicrobial properties of sulfonamide derivatives similar to the target compound. The derivatives exhibited significant inhibition against gram-positive and gram-negative bacteria, suggesting that modifications in the sulfonamide structure could enhance activity against resistant strains .

In Vitro Toxicity Assessment

A toxicity assessment was conducted using human cell lines to evaluate the safety profile of the compound. Results indicated that at concentrations below 100 µM, there was no significant cytotoxic effect observed, highlighting its potential as a safe therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.